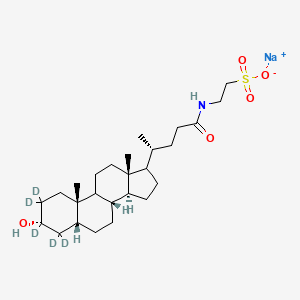

Taurolithocholic Acid-d5 Sodium Salt

描述

Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative that is used primarily in scientific research. The compound is known for its role in inhibiting radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors . This makes it a valuable tool in neurological research and other scientific studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .

化学反应分析

Types of Reactions

Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different bile acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the bile acid backbone.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学研究应用

Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.

Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.

Industry: Used in the development of new drugs and therapeutic agents

作用机制

The mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interaction with muscarinic M1 receptors. The compound inhibits radioligand binding to these receptors, which can affect various neurological processes. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .

相似化合物的比较

Similar Compounds

Taurolithocholic Acid Sodium Salt: The non-deuterated form of the compound.

Taurocholic Acid: Another bile acid derivative with different receptor binding properties.

Tauroursodeoxycholic Acid: A bile acid with neuroprotective and anti-apoptotic properties.

Uniqueness

Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotopes. Its specific interaction with muscarinic M1 receptors also sets it apart from other bile acid derivatives .

生物活性

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a deuterated form of taurolithocholic acid, a bile acid derived from lithocholic acid conjugated with taurine. This compound has garnered attention due to its significant biological activities, particularly in liver function, metabolism, and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of TLCA-d5, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

- Chemical Name : this compound

- CAS Number : 1265476-97-8

- Molecular Formula : C26H39D5NNaO5S

- Molecular Weight : 510.72 g/mol

- Purity : >95% (HPLC)

1. Cholestatic Agent

Taurolithocholic Acid acts as a potent cholestatic agent, influencing bile acid metabolism and transport. It has been shown to induce cholestasis in both in vivo and ex vivo models by affecting the sodium taurocholate cotransporting peptide (NTCP), which plays a critical role in bile acid uptake in hepatocytes .

2. Calcium Signaling

TLCA-d5 is recognized as a calcium (Ca²⁺) agonist. It selectively increases the membrane-associated fraction of protein kinase C (PKC) isoforms in hepatocytes, which is crucial for various signaling pathways involved in cell survival and apoptosis .

3. Apoptosis Induction

Research indicates that TLCA-d5 increases the activity of apoptosis markers such as caspase-3 and caspase-7 in hepatocyte cell lines (Hep3B) that express NTCP. This suggests a role in promoting apoptosis under certain conditions, which may have implications for liver diseases .

1. Impact on Metabolism

TLCA-d5 influences metabolic pathways by modulating glucose and lipid homeostasis. In studies involving antibiotic-induced dysbiosis in mice, supplementation with TLCA-d5 restored hepatic levels of secondary bile acids and improved serum glucose and triglyceride levels . The compound's role in enhancing energy expenditure through TGR5 receptor activation also highlights its potential metabolic benefits .

2. Liver Function

The compound's cholestatic properties make it relevant for studying liver function disorders. TLCA-d5 has been used experimentally to induce cholestasis, providing insights into hepatocellular secretion disorders and potential therapeutic avenues for liver-related diseases .

Case Studies

-

Hepatocyte Apoptosis Study :

In vitro studies demonstrated that treatment with TLCA-d5 at concentrations of 75 µM resulted in increased apoptosis markers in Hep3B cells, suggesting its potential role in liver cancer therapy by targeting cancerous hepatocytes . -

Metabolic Recovery Experiment :

A study involving mice treated with antibiotics showed that TLCA-d5 supplementation led to significant recovery of secondary bile acid levels and improved metabolic parameters compared to control groups, indicating its therapeutic potential in metabolic disorders .

Data Tables

属性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-SDXLJUFPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676148 | |

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265476-97-8 | |

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。